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Compound of Interest

Compound Name: Orniplabin

Cat. No.: B11932162

New research indicates that Orniplabin, a novel small-molecule thrombolytic agent, may offer
a substantially wider therapeutic window for the treatment of acute ischemic stroke compared
to the current standard of care, alteplase. Preclinical and early-stage clinical data suggest
Orniplabin's efficacy extends up to 12 hours or more post-stroke onset, a significant
improvement over alteplase's 3 to 4.5-hour window. This extended timeframe, coupled with a
potentially favorable safety profile, positions Orniplabin as a promising next-generation
therapy for a broader range of stroke patients.

Orniplabin (also known as BIIB131, TMS-007, or SMTP-7) is a first-in-class drug with a dual
mechanism of action that includes both thrombolytic and anti-inflammatory properties. It
functions by modulating plasminogen to enhance the body's natural clot-dissolving process and
also exhibits neuroprotective effects. In contrast, alteplase is a recombinant tissue plasminogen
activator (t-PA) that directly converts plasminogen to plasmin to break down fibrin clots.

Comparative Efficacy and Therapeutic Window

A Phase 2a clinical trial conducted in Japan provided key insights into Orniplabin's extended
therapeutic window. The study enrolled patients with acute ischemic stroke who were ineligible
for t-PA or thrombectomy and administered Orniplabin (as TMS-007) or a placebo within 12
hours of the last known normal time. The results demonstrated a statistically significant
improvement in functional outcomes at 90 days for patients treated with Orniplabin compared
to placebo. Notably, the median time from the last known normal to treatment was
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approximately 9.5 hours for the Orniplabin group, highlighting its efficacy in a significantly
delayed timeframe.[1][2]

Currently, a multicenter, randomized, double-blind, placebo-controlled Phase 2b study, known
as the DAISY trial, is underway to further evaluate the efficacy and safety of Orniplabin (as
BIIB131) in patients with ischemic stroke between 4.5 and 24 hours after the last known well
time.[3][4]

In contrast, the therapeutic window for alteplase is well-established at 3 to 4.5 hours after
symptom onset. Clinical trials have shown that administration of alteplase beyond this
timeframe is associated with an increased risk of hemorrhagic transformation and diminished
clinical benefit.

Preclinical Evidence

Preclinical studies in various animal models of ischemic stroke have consistently supported the
potential for an extended therapeutic window with Orniplabin. In a primate model of
thromboembolic stroke, Orniplabin administered 3 hours after vessel occlusion led to
significant reductions in infarct size and neurological deficits.[5] Another study in a monkey
model of photochemical-induced thrombotic stroke also demonstrated the efficacy of
Orniplabin.[6][7]

While direct head-to-head preclinical studies comparing the therapeutic windows of Orniplabin
and alteplase are not yet widely published, the existing data for Orniplabin consistently points
towards effective thrombolysis and neuroprotection at time points well beyond the established
limits for alteplase.

Safety Profile: A Potential Advantage

A critical aspect of thrombolytic therapy is the risk of hemorrhagic transformation. The Phase
2a trial of Orniplabin reported a low incidence of symptomatic intracranial hemorrhage (sICH).
In the combined Orniplabin treatment groups, the sICH rate was 0%, compared to 2.6% in the
placebo group.[1][2] This suggests a favorable safety profile, particularly given the extended
treatment window. While a direct comparison with alteplase from this trial is not possible,
historical data from large clinical trials of alteplase show sICH rates that can be higher,
particularly when administered at the later end of its therapeutic window.
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Quantitative Data Summary

Orniplabin (TMS-
Feature Alteplase
007/BIIB131)

Up to 12 hours (clinically
S demonstrated in Phase 2a),
Therapeutic Window ) o 3t0 4.5 hours
investigating up to 24 hours

(Phase 2b ongoing)[1][2][3][4]

Symptomatic Intracranial 0% in combined treatment Varies; reported rates in large
Hemorrhage (sICH) Rate arms (Phase 2a trial)[1][2] trials can be higher
) ) Dependent on time to
Functional Independence 40.4% (Phase 2a trial, treated o
treatment within the 3-4.5 hour
(mRS 0-1) at 90 days up to 12 hours)[1]

window

58.3% in patients with baseline ] )
o ) ] Varies depending on clot
Recanalization Rate arterial occlusion (Phase 2a

trial)[1]

location and time to treatment

Experimental Protocols
Photochemical-Induced Thrombotic Middle Cerebral
Artery Occlusion in Monkeys

This model is utilized to create a localized and controlled thrombus in the middle cerebral artery
(MCA).

e Animal Preparation: An adult male cynomolgus monkey is anesthetized, and a craniotomy is
performed to expose the MCA.

o Photosensitizer Administration: A photosensitive dye, such as Rose Bengal, is administered
intravenously.

o Thrombus Induction: A specific wavelength of light (e.g., green light) is focused on the
exposed MCA. The light activates the Rose Bengal, leading to the generation of singlet
oxygen, which damages the endothelial lining of the artery and initiates platelet aggregation
and thrombus formation.
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e Monitoring: Cerebral blood flow is monitored using techniques like laser Doppler flowmetry to
confirm vessel occlusion.

« Intervention: Orniplabin or a control substance is administered at a predetermined time after
occlusion.

» Outcome Assessment: Neurological deficit scores, infarct volume (measured by MRI), and
the incidence of hemorrhagic transformation are assessed at various time points post-
treatment.

Autologous Blood Clot Embolic Stroke Model in Non-
Human Primates

This model more closely mimics the clinical scenario of an embolic stroke where a clot travels
to and occludes a cerebral artery.

e Animal Preparation: An adult male cynomolgus monkey is anesthetized.

o Clot Preparation: An autologous blood clot is prepared by drawing venous blood from the
monkey and allowing it to coagulate in a sterile tube.[8]

o Catheterization: A microcatheter is introduced into the femoral artery and navigated under
fluoroscopic guidance to the internal carotid artery.

o Clot Embolization: The prepared autologous clot is injected through the microcatheter to
occlude the MCA.[8]

o Confirmation of Occlusion: Angiography is used to confirm the location and extent of the
vessel occlusion.

 Intervention: Orniplabin or a control substance is administered at a specified time after
embolization.

e Outcome Measures: Similar to the photochemical model, outcomes include neurological
scoring, infarct volume assessment via imaging, and monitoring for hemorrhagic
complications.
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Signaling Pathways and Experimental Workflows
Mechanism of Action: Orniplabin vs. Alteplase
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Caption: Comparative signaling pathways of Orniplabin and Alteplase in thrombolysis.

Experimental Workflow for Preclinical Assessment
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Caption: General experimental workflow for preclinical evaluation of Orniplabin and Alteplase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b11932162?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2022.864954/full
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2022.864954/full
https://www.reanimatology.com/rmt/article/download/2314/1742
https://pubmed.ncbi.nlm.nih.gov/39508107/
https://pubmed.ncbi.nlm.nih.gov/39508107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11342720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11342720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5361519/
https://pubmed.ncbi.nlm.nih.gov/15935227/
https://pubmed.ncbi.nlm.nih.gov/15935227/
https://pubmed.ncbi.nlm.nih.gov/15935227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12223606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12223606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9083075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9083075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9083075/
https://www.benchchem.com/product/b11932162#assessing-the-extended-therapeutic-window-of-orniplabin-compared-to-alteplase
https://www.benchchem.com/product/b11932162#assessing-the-extended-therapeutic-window-of-orniplabin-compared-to-alteplase
https://www.benchchem.com/product/b11932162#assessing-the-extended-therapeutic-window-of-orniplabin-compared-to-alteplase
https://www.benchchem.com/product/b11932162#assessing-the-extended-therapeutic-window-of-orniplabin-compared-to-alteplase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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